molecular formula C9H16O2 B1582040 Ethyl 5-methylhex-5-enoate CAS No. 39495-82-4

Ethyl 5-methylhex-5-enoate

Cat. No.: B1582040
CAS No.: 39495-82-4
M. Wt: 156.22 g/mol
InChI Key: YAGNKYLIKNJGBM-UHFFFAOYSA-N
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Description

Ethyl 5-methylhex-5-enoate is an organic compound with the molecular formula C₉H₁₆O₂. It is a colorless liquid with a fruity and floral odor, commonly used in various industrial applications

Scientific Research Applications

Ethyl 5-methylhex-5-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research explores its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of fragrances and flavorings due to its pleasant odor.

Safety and Hazards

Ethyl 5-methylhex-5-enoate is classified as an irritant . It has hazard statements H227, H315, H319, H335 , indicating that it is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P305, P338, P351 , suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

While specific future directions for Ethyl 5-methylhex-5-enoate are not mentioned in the retrieved data, its use in the preparation of Isoxazoline compounds suggests potential applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-methylhex-5-enoate can be synthesized through the esterification of 5-methylhex-5-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to separate the ester from the reaction mixture .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: 5-methylhex-5-enoic acid or 5-methylhex-5-enal.

    Reduction: 5-methylhex-5-en-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 5-methylhex-5-enoate involves its interaction with various molecular targets depending on the reaction it undergoes. For instance, during ester hydrolysis, the compound interacts with water molecules and an acid or base catalyst to form the corresponding carboxylic acid and alcohol. The pathways involved include nucleophilic attack on the carbonyl carbon and subsequent breakdown of the ester bond .

Comparison with Similar Compounds

    Ethyl hexanoate: Similar ester structure but lacks the double bond.

    Methyl 5-methylhex-5-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-methylhex-5-enoate: Similar structure but with the methyl group on the fourth carbon instead of the fifth.

Uniqueness: this compound is unique due to the presence of both a double bond and a branched methyl group, which imparts distinct chemical reactivity and physical properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-methylhex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h2,4-7H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGNKYLIKNJGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339645
Record name Ethyl 5-methyl-5-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39495-82-4
Record name Ethyl 5-methyl-5-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-methylhex-5-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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